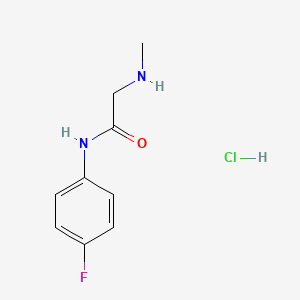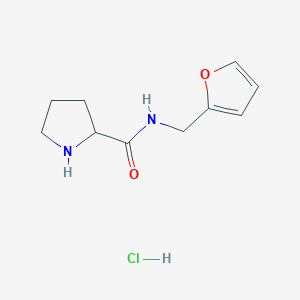
2-Methylisonicotinaldehyde hydrochloride
Übersicht
Beschreibung
2-Methylisonicotinaldehyde hydrochloride is a chemical compound with the formula C7H8ClNO .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms . The exact structure can be determined using various spectroscopic techniques.Physical and Chemical Properties Analysis
This compound has specific physical and chemical properties, including its molecular weight, density, melting point, boiling point, and more .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
Szafran, Katrusiak, and Dega-Szafran (2006) explored the crystal structure of bis(1-methylisonicotinate) hydrochloride monohydrate, a compound closely related to 2-Methylisonicotinaldehyde hydrochloride. They studied the hydrogen bond formations and electrostatic interactions, providing insights into the molecular interactions and stability of such compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).
2. Kinetics and Mechanism of Acid-Catalyzed Reactions
Fedoron̆ko et al. (1980) investigated the kinetics and mechanisms of acid-catalyzed reactions involving methylated trioses, which include compounds like this compound. This research is vital for understanding the reactivity and potential applications of such compounds in various chemical processes (Fedoron̆ko, Temkovic, Mihálov, & Tvaroška, 1980).
3. Organic Chemistry and Synthesis
Mukarramov (2014) conducted a study on the reactions of hydrochlorides of dihydropyrimidine-4-ones, which are structurally related to this compound. This research contributes to our understanding of the potential uses of such compounds in organic synthesis and the development of new pharmaceuticals and chemicals (Mukarramov, 2014).
4. Pyridoxal Reactions with Amines and Diamines
Kibardina et al. (2016) explored the interactions of pyridoxal (which includes 2-Methylisonicotinaldehyde) with amines and diamines. This study provides valuable information on the chemical behavior of these compounds, which could be useful in pharmaceutical and biochemical research (Kibardina, Trifonov, Bagautdinova, Dobrynin, Pudovik, Burilov, & Pudovik, 2016).
5. X-ray Diffraction, NMR Crystallography, and Molecular Modeling
Nilsson Lill et al. (2018) utilized X-ray diffraction, solid-state NMR, and molecular modeling to analyze the crystal structures of compounds related to this compound. This kind of research is crucial for understanding the physical and chemical properties of these compounds, which has implications in drug design and material science (Nilsson Lill, Widdifield, Pettersen, Svensk Ankarberg, Lindkvist, Aldred, Gracin, Shankland, Shankland, Schantz, & Emsley, 2018).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Methylisonicotinaldehyde hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of benzimidazoles, which are known to modulate sirtuin activity . Sirtuins are a family of proteins that regulate cellular health and longevity. The interaction between this compound and sirtuins involves the modulation of deacetylase activity, which impacts gene expression and cellular metabolism.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sirtuins can lead to changes in the expression of genes involved in stress response, apoptosis, and metabolism . This compound can also impact cellular signaling pathways, such as the NAD±dependent deacetylation pathway, which plays a crucial role in regulating cellular energy homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of sirtuins, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation levels of target proteins, which can alter their function and stability. Additionally, this compound can influence the expression of genes involved in cellular stress response and metabolism by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions at low temperatures . Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate sirtuin activity without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its oxidation and reduction . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, its interaction with sirtuins can influence the NAD+/NADH ratio, impacting cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
Eigenschaften
IUPAC Name |
2-methylpyridine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCKDGVYVHNHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656498 | |
| Record name | 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171742-69-0 | |
| Record name | 2-Methylpyridine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluoro-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1386611.png)

![[2-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1386614.png)




![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386622.png)



![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)

![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)
